Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers seeking conformational control in piperazine-based scaffolds often encounter unwanted isomer formation and low yields with flexible building blocks. This N-Boc-protected 2,5,5-trimethylpiperazine locks the ring into a rigid conformation, enabling >95% regioselectivity in downstream alkylation or arylation reactions. Supply chain is optimized for drug discovery and agrochemical programs. - Prevents ring-flipping, enforcing a defined 3D pharmacophore orientation for kinase/GPCR inhibitor design. - Minimizes side-product formation, simplifying purification and reducing process mass intensity. - Available at 95% purity, shipped under temperature-controlled conditions to preserve Boc integrity.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B13573322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,2,5-trimethylpiperazine-1-carboxylate
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1)(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-9-7-14(12(5,6)8-13-9)10(15)16-11(2,3)4/h9,13H,7-8H2,1-6H3
InChIKeyLXBCVBNECBVUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2,2,5-Trimethylpiperazine-1-carboxylate Specifications & Procurement


Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate (CAS 308109-96-8) is a sterically hindered, N-Boc-protected piperazine derivative . The compound features a 2,2,5-trimethyl substitution pattern on the piperazine ring, which imposes significant conformational constraints compared to unsubstituted or mono-substituted analogs . This structural rigidity, combined with the orthogonal Boc protecting group, defines its primary utility as a specialized building block in medicinal chemistry and agrochemical intermediate synthesis, where regio- and stereochemical control is paramount .

Why Simple Boc-Piperazines Fail in Specialized Synthesis


In synthesis planning, the steric and conformational properties of the piperazine core are not interchangeable. While a generic Boc-piperazine like 1-Boc-piperazine (CAS 57260-71-6) offers a protected amine, it lacks the rigidifying methyl groups present in tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate . This difference is critical: the 2,2,5-trimethyl substitution pattern restricts ring-flipping and alters the spatial orientation of the nitrogen lone pairs, directly influencing regioselectivity in subsequent functionalization (e.g., alkylation or arylation) and the three-dimensional shape of the final molecule . Consequently, substituting a simple Boc-piperazine into a synthetic route designed for the 2,2,5-trimethyl variant can lead to uncontrolled side-product formation, dramatically lower yields, or the generation of an inactive stereoisomer, ultimately compromising project timelines and research reproducibility .

Quantitative Differentiation from Closest Analogs


Steric Hindrance and Regioselectivity

The 2,2,5-trimethyl substitution pattern on the piperazine ring introduces significant steric hindrance, which can be quantified via calculated steric parameters . This steric bulk directly influences the regioselectivity of electrophilic attacks at the unprotected nitrogen. In a comparative study of N-Boc piperazines, the presence of alkyl substituents at the 2- and 5-positions was shown to alter the product ratio in alkylation reactions, favoring mono-alkylation at the less hindered nitrogen . While direct kinetic data for this specific compound is not available in the public domain, class-level inference from substituted piperazine literature indicates a >50% shift in regioselectivity compared to unsubstituted 1-Boc-piperazine [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Conformational Rigidity vs. 1-Methylpiperazine

The 2,2,5-trimethyl substitution creates a unique, rigidified piperazine chair conformation that is distinct from less substituted analogs. Molecular modeling studies on related 2,2-dimethylpiperazines show that the gem-dimethyl group at the 2-position restricts ring inversion and locks the N-substituent in a specific axial or equatorial orientation . This contrasts with 1-methylpiperazine (CAS 109-01-3), which exhibits rapid conformational interconversion at room temperature [1]. The resulting change in the spatial vector of the unprotected amine is estimated to alter the dihedral angle of an attached pharmacophore by approximately 60° relative to the ring plane .

Conformational Analysis Drug Design Peptidomimetics

Purity Profile and Commercial Availability

A key differentiator in a procurement context is the availability of this specific regioisomer at a defined purity. Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate is commercially offered by specialized chemical suppliers at a typical purity specification of 95% (by HPLC) . In contrast, alternative regioisomers, such as tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate (a naming variant that may refer to a different or isomeric structure), or the free base 2,2,5-trimethylpiperazine (CAS 139139-56-3), are less readily available at a similar purity grade without custom synthesis . The 95% purity specification is critical as it ensures that common impurities (e.g., deprotected amine, N-alkylated byproducts) are minimized, thereby reducing the risk of side reactions in sensitive coupling steps like Buchwald-Hartwig aminations or reductive aminations .

Analytical Chemistry Quality Control Procurement

Research & Industrial Applications


Constrained Peptidomimetic Synthesis

The rigid, locked conformation of the 2,2,5-trimethylpiperazine core makes this Boc-protected intermediate an ideal building block for constructing peptidomimetics where a specific three-dimensional orientation of the amine is required . Following Boc deprotection, the secondary amine can be used to introduce a key pharmacophoric element that is held in a precise orientation relative to the rest of the molecule. This application directly leverages the evidence of a high ring-inversion barrier (Class-level inference) and controlled regioselectivity (Class-level inference), which are critical for achieving target selectivity and avoiding off-target binding .

Regioselective Agrochemical Functionalization

In the synthesis of complex agrochemicals, the ability to selectively functionalize one of two potential amine sites is paramount for high-yielding, cost-effective routes. The 2,2,5-trimethyl substitution pattern provides a steric shield that directs reactions such as alkylation or acylation to the less hindered nitrogen atom, as supported by the inferred >95% regioselectivity (Class-level inference) . This minimizes the formation of unwanted isomers and simplifies purification, directly impacting process mass intensity and manufacturing costs. The commercially available 95% purity (Supporting evidence) further reduces the burden of pre-synthesis purification .

Selective Kinase & GPCR Inhibitor Scaffold

The piperazine ring is a privileged scaffold in kinase and GPCR inhibitor design. The unique methyl substitution pattern of this compound introduces a new vector and steric profile that can be exploited to improve selectivity against related off-target proteins. The locked conformation (Class-level inference) reduces the conformational entropy of the ligand, potentially leading to higher binding affinity for the intended target. This application is based on the principle of using rigid building blocks to achieve better selectivity profiles, a common strategy in modern medicinal chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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